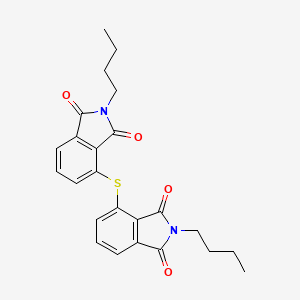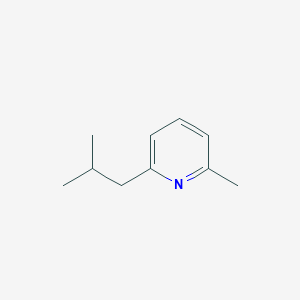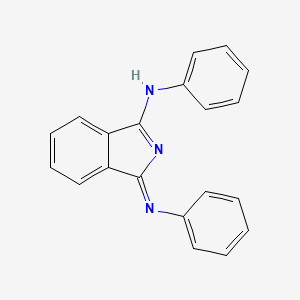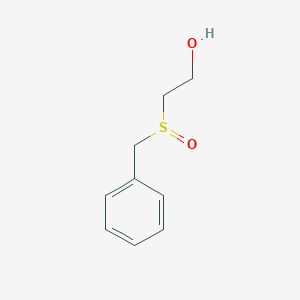
P-Phenylphosphonamidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Phenylphosphonamidic acid is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group and an amidic group
Métodos De Preparación
The synthesis of P-Phenylphosphonamidic acid can be achieved through several methods. One common synthetic route involves the reaction of phenylphosphonic dichloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Phenylphosphonic dichloride is reacted with ammonia in an organic solvent such as acetonitrile at low temperatures. The reaction yields this compound along with hydrochloric acid as a byproduct.
Reaction with Amines: Alternatively, phenylphosphonic dichloride can be reacted with primary or secondary amines to produce this compound derivatives. The choice of amine and reaction conditions can influence the yield and purity of the final product.
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
P-Phenylphosphonamidic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the amidic group is replaced by other nucleophiles such as amines or alcohols. These reactions are typically carried out in the presence of a base and an organic solvent.
Oxidation and Reduction: this compound can be oxidized to form phosphonic acid derivatives or reduced to form phosphine derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to yield phenylphosphonic acid and ammonia or amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
P-Phenylphosphonamidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound has been studied for its potential as an enzyme inhibitor. It can interact with enzymes that have phosphorus-containing active sites, thereby modulating their activity.
Medicine: Research has explored the use of this compound derivatives as potential therapeutic agents. These derivatives have shown promise in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of P-Phenylphosphonamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes. This interaction can disrupt normal biochemical pathways, leading to various physiological effects. The specific molecular targets and pathways involved depend on the structure of the compound and the biological system being studied.
Comparación Con Compuestos Similares
P-Phenylphosphonamidic acid can be compared with other similar compounds such as phenylphosphonic acid and phenylphosphonothioic acid. While all these compounds contain a phenyl group bonded to a phosphorus atom, they differ in their functional groups and chemical properties. For example:
Phenylphosphonic Acid: Contains a phosphonic acid group (-P(=O)(OH)2) and is more acidic compared to this compound.
Phenylphosphonothioic Acid: Contains a phosphonothioic acid group (-P(=S)(OH)2) and has different reactivity due to the presence of sulfur.
The uniqueness of this compound lies in its amidic group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
57246-28-3 |
|---|---|
Fórmula molecular |
C6H8NO2P |
Peso molecular |
157.11 g/mol |
Nombre IUPAC |
phenylphosphonamidic acid |
InChI |
InChI=1S/C6H8NO2P/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H3,7,8,9) |
Clave InChI |
HRQOQAVEPWMWFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


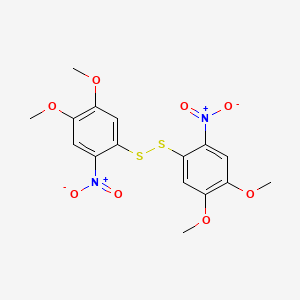


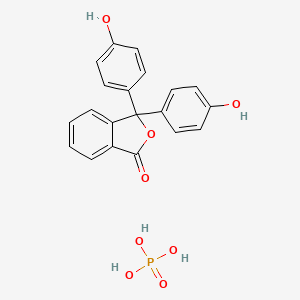
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)



